Chemical properties and stability of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
Chemical properties and stability of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
An In-depth Technical Guide to the Chemical Properties and Stability of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
Foreword: A Predictive Approach to a Novel Chemical Entity
The compound (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine represents a specific molecular architecture that, while not extensively documented in public literature, can be systematically evaluated through established principles of physical organic chemistry and modern analytical methodologies. This guide is structured for researchers, scientists, and drug development professionals, providing a robust framework for characterizing this and structurally related compounds. We will proceed by deconstructing the molecule's features to predict its chemical behavior and outline a comprehensive strategy for empirical validation. This document emphasizes the causality behind experimental design, ensuring that the proposed protocols are self-validating and grounded in authoritative scientific standards.
Molecular Structure and Predicted Physicochemical Properties
The first step in characterizing any new chemical entity is a thorough analysis of its structure to predict its fundamental properties. These predictions inform experimental design for synthesis, formulation, and analytical method development.
1.1 Chemical Structure
The systematic name (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine defines a secondary amine where an isopropyl group and a substituted benzyl group are attached to a nitrogen atom. The benzyl group is substituted at position 2 with a chlorine atom and at position 4 with a trifluoromethyl group.
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Core Scaffold: Benzylamine
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Substituents:
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N-isopropyl group
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2-chloro group on the phenyl ring
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4-trifluoromethyl (-CF₃) group on the phenyl ring
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These features, particularly the electron-withdrawing nature of the chloro and trifluoromethyl groups, are expected to significantly influence the molecule's electronic properties, basicity, and metabolic stability.
1.2 Predicted Physicochemical Data
In the absence of empirical data, computational models provide reliable estimates for key physicochemical parameters. These parameters are critical for predicting the compound's behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Predicted Value | Significance in Drug Development |
| Molecular Weight | 267.70 g/mol | Influences diffusion and membrane transport. |
| pKa (Conjugate Acid) | ~7.5 - 8.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The electron-withdrawing groups are expected to lower the basicity compared to unsubstituted benzylamine (pKa ~9.3). |
| logP (Octanol/Water) | ~4.0 - 4.5 | Indicates lipophilicity. A high logP suggests good membrane permeability but may also lead to lower aqueous solubility and higher metabolic clearance. |
| Aqueous Solubility | Low | The high logP and crystalline nature (predicted) suggest that the free base will have low solubility in water. Salt formation would be a primary strategy to improve this. |
Note: These values are estimates derived from standard computational algorithms (e.g., ACD/Labs, ChemDraw) and should be confirmed experimentally.
Synthesis and Reactivity Profile
Understanding the synthetic route provides insight into potential impurities and reactive sites within the molecule. The most probable synthetic pathway is reductive amination.
2.1 Proposed Synthetic Workflow
A common and efficient method for synthesizing secondary amines like this one is through reductive amination.
Caption: Reductive amination workflow for synthesis.
2.2 Key Reactive Sites and Potential Instabilities
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N-debenzylation: The bond between the nitrogen and the benzylic carbon can be susceptible to cleavage under certain reductive or oxidative conditions.[1]
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Oxidation of the Amine: Secondary amines can be susceptible to oxidation, forming nitrones or other related species, particularly in the presence of oxidizing agents or under photolytic stress.
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Benzylic Position: The benzylic C-H bonds are activated and can be susceptible to radical-mediated reactions. The presence of strong electron-withdrawing groups on the phenyl ring generally destabilizes any potential benzylic cation formation, which may influence certain degradation pathways.[2][3]
Forced Degradation and Stability-Indicating Method Development
A cornerstone of drug development is understanding how a molecule degrades under stress.[4][5] Forced degradation studies (FDS) are designed to intentionally degrade the compound to identify potential degradation products and establish a "stability-indicating" analytical method. The goal is to achieve 5-20% degradation to ensure that relevant, and not secondary or tertiary, degradation products are formed.[4]
3.1 Objective of Forced Degradation Studies
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To identify likely degradation products that could form during storage.
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To elucidate the intrinsic stability of the molecule.
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To develop and validate a stability-indicating analytical method capable of separating the parent compound from all its degradation products.[6]
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To ensure the analytical method is specific for the active pharmaceutical ingredient (API).
3.2 Experimental Protocol: Stability-Indicating HPLC-UV Method
A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring stability. A reverse-phase method is typically the first choice for a molecule with this predicted logP.
Protocol: HPLC Method Development
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Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it provides good retention for moderately lipophilic compounds.
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Mobile Phase:
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Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amine is protonated, leading to better peak shape.
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Solvent B: Acetonitrile or Methanol.
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Initial Gradient:
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Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.
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Flow Rate: 1.0 mL/min.
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Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 220 nm, 254 nm) and assess peak purity.
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Optimization: Adjust the gradient slope around the elution time of the parent compound to achieve good resolution between the parent peak and any degradants formed during the FDS.
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Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
3.3 Experimental Protocols: Forced Degradation Studies
The following protocols outline standard conditions for stress testing.[6] A control sample (unstressed compound in the same solvent) should be run alongside all stressed samples.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 1. Dissolve compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).2. Add 0.1 M HCl.3. Heat at 60-80°C for 24-48 hours.4. Neutralize before injection. | Generally stable, but amide impurities from synthesis could hydrolyze. |
| Base Hydrolysis | 1. Dissolve compound as above.2. Add 0.1 M NaOH.3. Heat at 60-80°C for 24-48 hours.4. Neutralize before injection. | Potential for elimination reactions if suitable leaving groups are present in impurities. |
| Oxidation | 1. Dissolve compound as above.2. Add 3% Hydrogen Peroxide (H₂O₂).3. Keep at room temperature for 24 hours.4. Quench if necessary (e.g., with sodium sulfite). | Oxidation of the secondary amine to N-oxides or other related species. |
| Thermal Degradation | 1. Store the solid compound in a stability oven at 80°C / 75% Relative Humidity for 1 week.2. Analyze the sample. | Assesses solid-state thermal stability. |
| Photostability | 1. Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).2. Analyze against a dark control. | Photolytic cleavage of the C-N bond or reactions involving the aromatic ring. |
3.4 Logical Framework for Stability Assessment
The process of characterizing stability is a logical, iterative workflow.
Caption: Iterative workflow for stability testing.
Summary and Forward-Looking Recommendations
Key Recommendations for Researchers:
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Empirical Verification: The predicted physicochemical properties (pKa, logP) must be determined experimentally as they are fundamental to all subsequent development activities.
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Reference Standard Characterization: A fully characterized reference standard of the compound must be prepared and certified before quantitative stability studies are initiated.
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Impurity Profiling: The synthesis route should be carefully documented, and potential process-related impurities identified, as these can impact the overall stability profile of the drug substance.
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Mass Balance: During forced degradation studies, it is crucial to account for mass balance. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration, ensuring that all significant degradants are detected by the analytical method.
By following the methodologies outlined herein, a comprehensive and scientifically sound understanding of this novel chemical entity can be achieved, paving the way for its potential development and application.
References
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ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Strategy and Experimental Design. In Separation Science and Technology (Vol. 8). [This is a highly cited book chapter, a general search link is provided as direct deep links are often unstable: ]
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Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [A general search link is provided: ]
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ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Tarzia, A., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11468-11476. [Link]
